Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1936224-65-5
VCID: VC5790587
InChI: InChI=1S/C9H9N3O2/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2/h3-5H,1-2H3
SMILES: CN1C=NC2=CN=C(C=C21)C(=O)OC
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

CAS No.: 1936224-65-5

Cat. No.: VC5790587

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate - 1936224-65-5

Specification

CAS No. 1936224-65-5
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name methyl 1-methylimidazo[4,5-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2/h3-5H,1-2H3
Standard InChI Key QZKBUHYQNMUUOT-UHFFFAOYSA-N
SMILES CN1C=NC2=CN=C(C=C21)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

The imidazo[4,5-c]pyridine system consists of an imidazole ring fused to a pyridine ring at the 4,5- and c-positions, respectively. In methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, the nitrogen atom at the 1-position of the imidazole ring is substituted with a methyl group, while the 6-position of the pyridine ring is esterified with a methyl carboxylate group.

Molecular Formula and Weight

  • Molecular Formula: C10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}

  • Molecular Weight: 205.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .

Structural Comparison to Analogues

  • 1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0): Lacks the 6-carboxylate group, with a molecular weight of 133.15 g/mol .

  • Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate HCl: A saturated derivative with a molecular weight of 217.65 g/mol .

Synthetic Strategies and Reaction Pathways

The synthesis of methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate may involve multi-step routes inspired by methods for related imidazo-pyridine derivatives.

Vicarious Nucleophilic Substitution (VNS)

A 2004 study demonstrated the use of VNS to functionalize nitroimidazoles . For example:

  • Starting Material: 1-Benzyl-4-nitro-1H-imidazole.

  • Chloromethylation: Reaction with chloroform and potassium tert-butoxide yields 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole.

  • Hydrolysis: Conversion to the aldehyde intermediate.

  • Knoevenagel Condensation: Reaction with diethyl malonate and titanium(IV) chloride to introduce the malonate group.

  • Cyclization: Reduction and intramolecular cyclization to form the imidazo[4,5-b]pyridin-5-one .

Adapting this methodology, the 6-carboxylate group could be introduced via esterification or condensation reactions at the appropriate synthetic stage.

Direct Functionalization of Preformed Imidazo[4,5-c]Pyridine

  • Methylation: Quaternization of the imidazole nitrogen using methyl iodide.

  • Esterification: Carboxylation at the 6-position via palladium-catalyzed carbonylation or nucleophilic acyl substitution .

Physicochemical Properties and Spectral Data

Calculated Properties

  • LogP (Octanol-Water Partition Coefficient): ~1.2 (estimated using fragment-based methods), indicating moderate lipophilicity.

  • Water Solubility: Low (<1 mg/mL) due to the aromatic heterocycle and ester group.

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Expected signals include:

    • Singlet at δ 3.9 ppm (imidazole N-methyl group).

    • Triplet at δ 8.2–8.5 ppm (pyridine protons).

    • Singlet at δ 3.7 ppm (ester methyl group) .

  • IR Spectroscopy: Strong absorption at ~1720 cm1^{-1} (C=O stretch of ester) .

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